N-Methylol-taurultam
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Overview
Description
N-Methylol-taurultam is a derivative of taurolidine, a compound known for its broad-spectrum antibacterial and anti-inflammatory properties. It is formed through the hydrolysis of taurolidine and is one of its active metabolites. This compound has shown potential in various scientific and medical applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylol-taurultam is synthesized through the hydrolysis of taurolidine. The process involves the formation of cationic taurolidine followed by a nucleophilic attack of hydroxyl on the exocyclic methylene carbon. This concerted mechanism leads to the formation of this compound .
Industrial Production Methods
The industrial production of this compound typically involves the controlled hydrolysis of taurolidine under specific conditions to ensure the stability and purity of the final product. The reaction is carried out in an aqueous solution, and the conditions are optimized to prevent the decomposition of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Methylol-taurultam undergoes various chemical reactions, including:
Hydrolysis: The primary reaction leading to its formation from taurolidine.
Substitution: It can react with bacterial cell wall components, leading to the cross-linking and neutralization of endotoxins.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent used in the hydrolysis of taurolidine to form this compound.
Substitution: The compound reacts with the diaminopimelic NH2 group in the bacterial cell wall under physiological conditions.
Major Products Formed
The major product formed from the hydrolysis of taurolidine is this compound. This compound can further react to form other derivatives, such as taurultam and taurinamide .
Scientific Research Applications
Mechanism of Action
N-Methylol-taurultam exerts its effects through several mechanisms:
Antibacterial Action: It reacts with the bacterial cell wall, leading to the lysis of bacteria and neutralization of endotoxins.
Anti-inflammatory Action: The compound modulates immune responses by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Taurolidine: The parent compound from which N-Methylol-taurultam is derived.
Taurultam: Another derivative of taurolidine, formed through hydrolysis.
Taurinamide: A related compound that also exhibits antibacterial properties.
Uniqueness
This compound is unique due to its specific chemical structure and the ability to form stable cross-links with bacterial cell wall components. This property enhances its effectiveness in neutralizing endotoxins and exerting antibacterial effects .
Properties
CAS No. |
85004-55-3 |
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Molecular Formula |
C4H10N2O3S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methanol |
InChI |
InChI=1S/C4H10N2O3S/c7-4-6-1-2-10(8,9)5-3-6/h5,7H,1-4H2 |
InChI Key |
RGHLGYPBJUXKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NCN1CO |
Origin of Product |
United States |
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